6-(oxan-4-yl)pyridin-3-amine
Overview
Description
6-(oxan-4-yl)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with a tetrahydropyran group at the 6-position and an amine group at the 3-position
Scientific Research Applications
6-(oxan-4-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Similar compounds have been used in the synthesis of organic ligand 3-pyridylnicotinamide .
Pharmacokinetics
Similar compounds have been evaluated for their solubility , which is a key factor in determining a drug’s bioavailability.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Action Environment
Similar compounds have been evaluated for their stability in various conditions .
Biochemical Analysis
Biochemical Properties
6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with ataxia telangiectasia mutated (ATM) kinase, a key enzyme involved in the DNA damage response . The interaction between 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine and ATM kinase leads to the inhibition of the enzyme’s activity, which can affect the repair of DNA double-strand breaks. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular responses to DNA damage.
Cellular Effects
The effects of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of ATM kinase by 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine can lead to altered cell cycle progression and increased sensitivity to DNA-damaging agents . Furthermore, this compound may affect the expression of genes involved in DNA repair and apoptosis, thereby impacting cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of ATM kinase, inhibiting its activity and preventing the phosphorylation of downstream targets involved in the DNA damage response . Additionally, 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine may interact with other proteins and enzymes, leading to changes in their activity and subsequent effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of ATM kinase and prolonged effects on DNA repair and cell cycle progression.
Dosage Effects in Animal Models
The effects of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine vary with different dosages in animal models. At lower doses, this compound may selectively inhibit ATM kinase without causing significant toxicity . At higher doses, 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine can exhibit toxic effects, including increased cell death and adverse impacts on organ function. It is essential to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing toxicity.
Metabolic Pathways
6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound may undergo biotransformation through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . The metabolic flux and levels of metabolites can be affected by the presence of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine can influence its activity and effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine within the nucleus, cytoplasm, or other subcellular structures can determine its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(oxan-4-yl)pyridin-3-amine typically involves the reaction of pyridine derivatives with tetrahydropyran intermediates. One common method involves the use of 6-chloropyridin-3-amine as a starting material, which undergoes nucleophilic substitution with tetrahydro-2H-pyran-4-ylamine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(oxan-4-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyridine ring or the tetrahydropyran group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Comparison with Similar Compounds
Similar Compounds
6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine: This compound has a similar structure but with an oxygen atom linking the tetrahydropyran group to the pyridine ring.
4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine: Another structurally related compound with additional methyl groups.
Uniqueness
6-(oxan-4-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrahydropyran group enhances its solubility and stability, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
6-(oxan-4-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-1-2-10(12-7-9)8-3-5-13-6-4-8/h1-2,7-8H,3-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVILKEXHTHNAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373148-09-4 | |
Record name | 6-(oxan-4-yl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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